molecular formula C9H9NO2 B1609752 2-(3-Methoxyphenoxy)acetonitrile CAS No. 50635-23-9

2-(3-Methoxyphenoxy)acetonitrile

Cat. No. B1609752
CAS RN: 50635-23-9
M. Wt: 163.17 g/mol
InChI Key: CWHPWCXSEGCGHL-UHFFFAOYSA-N
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Description

“2-(3-Methoxyphenoxy)acetonitrile” is a chemical compound with the molecular formula C9H9NO2 . It is also known by other names such as “(m-Methoxyphenyl)acetonitrile”, “m-Methoxy benzyl cyanide”, and "Benzeneacetonitrile, 3-methoxy-" .


Molecular Structure Analysis

The molecular structure of “2-(3-Methoxyphenoxy)acetonitrile” can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(3-Methoxyphenoxy)acetonitrile” are not available, it’s important to note that acetonitrile compounds can undergo a variety of reactions, including nucleophilic substitution and addition reactions .


Physical And Chemical Properties Analysis

The molecular weight of “2-(3-Methoxyphenoxy)acetonitrile” is 163.17 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthetic Chemistry Applications

  • Concise Synthesis Methods : A study demonstrated a concise synthesis of 2-(2-hydroxyphenyl)acetonitriles through reactions involving trimethylsilyl cyanide and o-quinone methides generated from 2-(1-tosylalkyl)phenols. This process indicates the utility of related acetonitrile compounds in synthesizing benzofuranones, showcasing their versatility in organic synthesis (Bo Wu et al., 2014).
  • Nucleophilic Aromatic Substitution : Research on an aromatic substitution method to access indolenines showed that 2-(2-Methoxyphenyl)acetonitrile derivatives react with various alkyl and aryl Li reagents. This method enabled the synthesis of indolenines, highlighting the role of such compounds in synthesizing dyes and natural product constituents (F. Huber et al., 2019).

Mechanistic Studies and Molecular Interactions

  • Helix-Helix Interactions : A study on 2-amino-4-(thiazolin-2-yl)phenol, closely related in structure, revealed insights into helix-helix interactions involving homochirality and heterochirality. This research underscores the significance of acetonitrile and related compounds in understanding the intricacies of molecular interactions (A. Stefankiewicz et al., 2011).
  • Ion-Molecule Pair Solvolysis Reactions : Investigation into the solvolysis reactions of a similar molecule, 2-methoxy-2-phenyl-3-butene, in acetonitrile-water mixtures provided insights into nucleophilic addition reactions and the role of ion-molecule pairs. Such studies are crucial for understanding reaction mechanisms in organic chemistry (Z. Jia et al., 2002).

Spectroscopic and Analytical Techniques

  • Spectrophotometric Studies : Research employing 2-amino-4-methoxy-6-methyl-pyrimidine to form proton transfer complexes in acetonitrile highlights the application of related compounds in spectrophotometric analysis. Such studies facilitate the development of analytical techniques for chemical analysis (M. M. Habeeb et al., 2009).

Safety And Hazards

“2-(3-Methoxyphenoxy)acetonitrile” is classified as a hazardous substance. It is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It also causes serious eye irritation . Safety measures include avoiding breathing its mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(3-methoxyphenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-11-8-3-2-4-9(7-8)12-6-5-10/h2-4,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHPWCXSEGCGHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452928
Record name 2-(3-methoxyphenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxyphenoxy)acetonitrile

CAS RN

50635-23-9
Record name 2-(3-methoxyphenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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